
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 1, and a 2-(1-pyrrolidinyl)ethoxy group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction of phenylhydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reaction: Introduction of the 2-(1-pyrrolidinyl)ethoxy group at position 5 through nucleophilic substitution.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and cyclocondensation techniques. These methods are favored for their efficiency and high yields. The use of catalysts such as transition metals or organocatalysts can further enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.
Applications De Recherche Scientifique
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its use as a reagent in analytical chemistry.
1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Used in the analysis of carbohydrates.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Employed in the detection of monosaccharides.
Uniqueness
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- is unique due to the presence of the 2-(1-pyrrolidinyl)ethoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
15150-36-4 |
|---|---|
Formule moléculaire |
C16H21N3O |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
3-methyl-1-phenyl-5-(2-pyrrolidin-1-ylethoxy)pyrazole |
InChI |
InChI=1S/C16H21N3O/c1-14-13-16(20-12-11-18-9-5-6-10-18)19(17-14)15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Clé InChI |
IHCLNKOHTBEGCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)OCCN2CCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



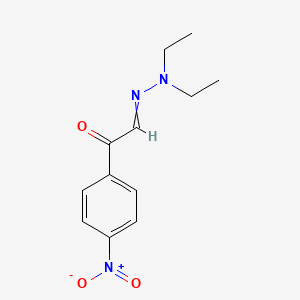
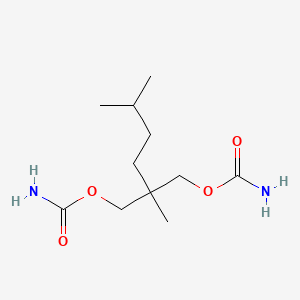
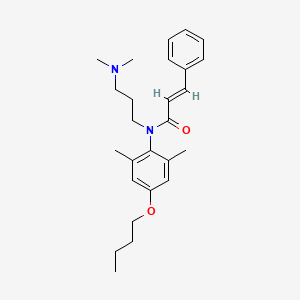
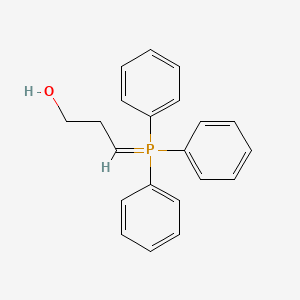
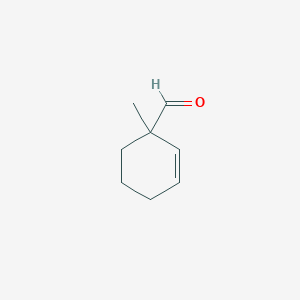
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)

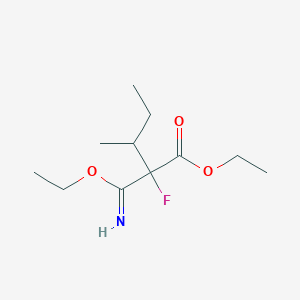
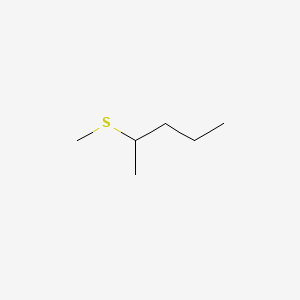

![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
